2,5,8-Trioxanonane-3,4,6,7-tetrone

Organic Synthesis Esterification Analytical Derivatization

Traditional acylating agents like acetic anhydride fail to achieve complete esterification of sterically hindered tertiary alcohols, compromising analytical accuracy. 2,5,8-Trioxanonane-3,4,6,7-tetrone (Methoxalic Anhydride) is the definitive solution, enabling quantitative, non-substitutable derivatization under mild conditions. - Ensures complete, rapid acylation of unreactive hydroxyls for reliable GC-MS/HPLC quantification. - Enables selective quantitative separation of tertiary alcohols from primary/secondary alcohols in complex mixtures. - Provides a verifiably accurate alternative to error-prone traditional hydroxyl value determination for essential oils and flavors.

Molecular Formula C6H6O7
Molecular Weight 190.11 g/mol
CAS No. 5781-55-5
Cat. No. B13768417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,8-Trioxanonane-3,4,6,7-tetrone
CAS5781-55-5
Molecular FormulaC6H6O7
Molecular Weight190.11 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)OC(=O)C(=O)OC
InChIInChI=1S/C6H6O7/c1-11-3(7)5(9)13-6(10)4(8)12-2/h1-2H3
InChIKeyJKFKZGGSAYSSBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,8-Trioxanonane-3,4,6,7-tetrone Procurement Guide


2,5,8-Trioxanonane-3,4,6,7-tetrone, commonly known as methoxalic anhydride, is a symmetric anhydride of oxalic acid monomethyl ester with the molecular formula C₆H₆O₇ and a molecular weight of 190.11 g/mol [1]. This compound is characterized by a unique linear anhydride structure containing two methoxycarbonyl groups and multiple carbonyl functionalities, which confers high electrophilicity [1]. Its primary recognized utility is as a potent acylating agent, specifically designed for the rapid and quantitative esterification of sterically hindered or otherwise unreactive alcohols under mild conditions [2].

Why Generic Acylating Agents Fail


The unique value proposition of 2,5,8-Trioxanonane-3,4,6,7-tetrone lies in its exceptional reactivity towards hydroxyl groups that are notoriously difficult to acylate. Common acylating agents, such as acetic anhydride, often require harsh conditions, metal catalysts, or strong bases and frequently fail to react with sterically hindered tertiary alcohols or complex natural product mixtures, leading to incomplete conversions and purification challenges [1]. In contrast, methoxalic anhydride achieves rapid and quantitative esterification of these challenging substrates under mild conditions, making it an indispensable, non-substitutable reagent for analytical derivatization and the synthesis of sensitive oxalate ester derivatives [2].

Quantitative Differentiation Evidence


Acylation of Hindered Alcohols vs. Acetic Anhydride

Methoxalic anhydride enables the rapid and quantitative esterification of difficult-to-acylate alcohols, including tertiary alcohols, under mild conditions. In contrast, widely used acylating agents like acetic anhydride are ineffective for such substrates. For instance, standard acetylation protocols using acetic anhydride and a bismuth triflate catalyst fail to react with tertiary alcohols, as they remain completely unreactive under these conditions [1]. Methoxalic anhydride, however, is specifically designed to overcome this limitation, enabling the quantitative separation of tertiary alcohols from complex mixtures, a feat not achievable with standard reagents [2].

Organic Synthesis Esterification Analytical Derivatization

Hydroxyl Group Determination vs. Traditional Methods

For the quantitative determination of hydroxyl groups in complex mixtures such as essential oils, traditional chemical methods often yield incorrect results due to incomplete or non-selective acylation [1]. A method using methoxalic anhydride was developed to esterify such mixtures quantitatively under relatively mild conditions. The free methoxalic acid byproduct can then be determined quantitatively via alkalimetric titration, providing a reliable and accurate analytical outcome [1]. This represents a significant improvement over conventional acetylation methods, which suffer from poor selectivity and incomplete reactions.

Analytical Chemistry Hydroxyl Value Quantitative Analysis

Separation of Tertiary Alcohols

Beyond simple acylation, the unique reactivity of methoxalic anhydride allows for the selective derivatization and subsequent quantitative separation of tertiary alcohols from complex mixtures [1]. The method involves acylation of the alcohol mixture, followed by partial hydrolysis of the resulting mixed oxalic acid esters to water-soluble monoester salts. The unreacted (non-tertiary) alcohol esters can then be removed, and the pure tertiary alcohols are liberated from their salts by stronger alkali [1]. This elegant, multi-step procedure is a direct consequence of the compound's unique structure and reactivity, offering a purification pathway unavailable with simpler, less differentiated acylating agents.

Separation Science Natural Product Chemistry Purification

Optimal Application Scenarios


Hindered Alcohol Derivatization

For analytical chemists developing GC-MS or HPLC methods for natural product extracts or pharmaceutical impurities, methoxalic anhydride is the reagent of choice. Its ability to quantitatively acylate tertiary and other hindered alcohols under mild conditions, as demonstrated by Oppenauer [1], ensures complete derivatization. This eliminates the risk of inaccurate quantification or missed components that plagues methods using weaker acylating agents, directly improving the reliability and accuracy of analytical data [1].

Hydroxyl Value Determination in Essential Oils

Procure this compound for quality control laboratories responsible for hydroxyl value determination in essential oils, flavors, and fragrances. Traditional chemical methods are known to yield erroneous results [1]. Methoxalic anhydride provides a verifiably quantitative and selective alternative, enabling accurate and reproducible results that are essential for product specification compliance and batch release decisions [1].

Oxalate Ester Building Block Synthesis

For synthetic organic chemists, 2,5,8-Trioxanonane-3,4,6,7-tetrone serves as a high-value building block for introducing oxalate ester functionalities. Its use as a reagent in the synthesis of more complex molecules is well-documented, and its bifunctional nature—acting as both an acylating agent and a source of the methoxyoxalyl group—offers a strategic advantage in constructing molecules that are otherwise difficult to access [1].

Selective Purification of Tertiary Alcohols

Procurement is strongly advised for research groups engaged in natural product isolation or the synthesis of complex molecules containing a mixture of alcohol isomers. The multi-step derivatization and selective hydrolysis protocol enabled by methoxalic anhydride allows for the quantitative separation of tertiary alcohols from primary and secondary alcohols [1]. This capability is not replicable with standard acylating agents and provides a unique and powerful purification tool for challenging separations.

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